molecular formula C32H68O8Ti B1584934 Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- CAS No. 5575-43-9

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-

Cat. No. B1584934
CAS RN: 5575-43-9
M. Wt: 628.7 g/mol
InChI Key: BKLRDAVSRSSKAU-UHFFFAOYSA-N
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Description

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 1,3-Hexanediol, 2-ethyl-, titanium(4+) salt (4:1), Octylene glycol, titanate(IV), 1,3-Hexanediol, 2-ethyl-, titanium complex, or Tetrakis(2-ethyl-1,3-hexanediolato)titanium . It is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .


Molecular Structure Analysis

The molecular formula of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is C32H68O4Ti . The number of electrons in each of Titanium’s shells is [2, 8, 10, 2] and its electron configuration is [Ar] 3d 2 4s 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- are as follows: It has a density of 1.03 g/mL at 25 °C . Its solubility in water is 100mg/L at 25℃ .

Scientific Research Applications

Surface Chemistry and Film Formation

The thermal chemistry of tetrakis(ethylmethylamido)titanium (TEMAT) on silicon surfaces involves dissociative adsorption leading to metal nitride film growth, characterized by selective beta-hydride elimination reactions. Such films, containing high levels of C and O contaminants, demonstrate the complex interactions between titanium compounds and semiconductor surfaces, highlighting potential applications in electronics and materials science (Kan et al., 2009).

Deposition Mechanisms and Reactivity

The decomposition mechanisms of tetrakis(dimethylamido)titanium (TDMAT) on Si(100) surfaces showcase the bond reactivity leading to low-temperature pathways for titanium nitride film deposition. This reactivity underlines the potential for utilizing such compounds in the precise fabrication of thin films for various industrial applications, notably in the creation of diffusion barriers or conductive layers in semiconductor devices (Rodriguez-Reyes & Teplyakov, 2008).

Catalytic Applications and Polymerization

Titanium complexes, such as those derived from ethylene-bridged bis(phenolato) ligands, exhibit significant catalytic activity in copolymerizing ethylene and styrene, showing high styrene incorporation. This showcases the utility of titanium-based catalysts in polymer science, particularly in developing new polymeric materials with tailored properties (Fokken et al., 1997).

Advanced Materials Synthesis

The use of tetrakis(diethylamido)titanium for TiNxOy film deposition at low temperatures represents an innovative approach to creating materials with specific nitrogen-to-oxygen ratios. This method's ability to form high-quality films with desirable properties underscores the importance of titanium compounds in developing advanced materials for technological applications (Song et al., 2008).

Safety And Hazards

The combustion of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- produces harmful substances such as carbon monoxide and carbon dioxide . It is irritating to the skin, eyes, and respiratory system . It can cause combustion when it reacts with strong oxidizers .

properties

IUPAC Name

2-ethyl-3-hydroxyhexan-1-olate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H17O2.Ti/c4*1-3-5-8(10)7(4-2)6-9;/h4*7-8,10H,3-6H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRDAVSRSSKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68O8Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044695
Record name Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-

CAS RN

5575-43-9
Record name Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-ethylhexane-1,3-diolato)titanium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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